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Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(p-tolyl)thiazol-2-
amine

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical properties and
reactivity of 5-(p-tolyl)thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in
medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3]
Understanding the chemical behavior of its derivatives, such as 5-(p-tolyl)thiazol-2-amine, is
crucial for the design and synthesis of novel therapeutic agents.

While much of the existing literature focuses on the 4-substituted isomers or the general 2-
aminothiazole core, this guide extrapolates from established principles and available data to
provide a detailed profile of the 5-(p-tolyl) variant.

Chemical and Physical Properties

5-(p-tolyl)thiazol-2-amine, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic
compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an
amino group at the 2-position. The presence of the amino group imparts basic properties to the
molecule.[4]
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Structural and Physical Data

The key physical and chemical properties of 5-(p-tolyl)thiazol-2-amine and its related isomer,
2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.

Property 5-(p-tolyl)thiazol-2-amine 2-Amino-4-(p-tolyl)thiazole
CAS Number 73040-54-7[5] 2103-91-5[6][7][8]
Molecular Formula C1o0H10N2S[5] C10H10N2S[6][7][8]
Molecular Weight 190.26 g/mol [5][7] 190.26 g/mol [7][9]
- ) ) White to yellow crystals or
Appearance Not specified; likely a solid
powder[6][10]
Melting Point Not specified 132-139.5 °C[6][7][8]
Sparingly soluble in water[10];
. N Soluble in polar organic
Solubility Not specified )
solvents like ethanol and
DMSO.[11]
UV max (Amax) Not specified 266 nm (in Ethanol)[7][9]

Chemical Reactivity

The reactivity of 5-(p-tolyl)thiazol-2-amine is dictated by the interplay of the electron-rich
thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino
group is a strong activating group, making the molecule susceptible to various electrophilic
reactions.

Reactions at the Exocyclic Amino Group

The primary amino group at the C2 position is the most common site for derivatization, allowing
for the modulation of the compound's physicochemical and pharmacological properties.

o Acylation: The amino group readily reacts with acyl halides or anhydrides to form the
corresponding amides.[3][12][13] This is a key reaction for synthesizing many biologically
active molecules.[14]
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» Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is
often used in drug design to introduce hydrogen bond donors and acceptors.

» Schiff Base Formation: Condensation with aldehydes and ketones produces Schiff bases
(imines).[13][15] This reaction typically occurs under mild conditions in a suitable solvent like
ethanol.[1]

» Diazotization: The primary aromatic amine can be converted to a diazonium salt upon
reaction with nitrous acid (generated in situ from NaNO:z and a strong acid).[16] These
diazonium salts are versatile intermediates that can undergo subsequent reactions, such as
Sandmeyer reactions, to introduce a variety of substituents.[12][16] Coupling of diazonium
salts with other active methylene compounds is also a common strategy.[12][13]

Reactions on the Thiazole Ring

The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly
activates the ring towards electrophilic substitution. In 5-(p-tolyl)thiazol-2-amine, the only
available position for substitution is C4.

o Electrophilic Substitution: Reactions such as halogenation, nitration, and azo coupling are
expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce
arylazo moieties, which have been explored for antimicrobial activities.[12]

The diagram below illustrates the main pathways for the chemical derivatization of 5-(p-
tolyl)thiazol-2-amine.
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Reactivity of 5-(p-tolyl)thiazol-2-amine

5-(p-tolyl)thiazol-2-amine
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Caption: Key reactivity pathways for 5-(p-tolyl)thiazol-2-amine.

Experimental Protocols

Detailed methodologies for key derivatization reactions applicable to 5-(p-tolyl)thiazol-2-
amine are provided below, adapted from established protocols for similar 2-aminothiazole
derivatives.

General Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles.
[17] It involves the condensation of an a-haloketone with a thiourea derivative.[17][18]
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General Hantzsch Synthesis Workflow
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Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.
Protocol:

» Dissolve the appropriate a-haloketone (1 equivalent) and thiourea (1.1 equivalents) in
ethanol in a round-bottom flask.[19]

+ Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).[19]

* Upon completion, cool the mixture and concentrate it under reduced pressure.[19]
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Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCOs solution) to
precipitate the product.[19]

Collect the solid product by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-
aminothiazole derivative.[18]

Acylation of the 2-Amino Group

Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])

Dissolve 5-(p-tolyl)thiazol-2-amine (1 equivalent) in a dry, aprotic solvent (e.qg., pyridine or
dichloromethane) under an inert atmosphere.

Cool the solution in an ice bath.

Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to
the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, quench the reaction with water or a saturated solution of NaHCOs.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, dry over anhydrous NazSOa, filter, and evaporate the solvent
under reduced pressure.

Purify the resulting amide by column chromatography or recrystallization.

Schiff Base Formation

Protocol: (Adapted from a procedure for 2-aminothiazole[1])

Dissolve 5-(p-tolyl)thiazol-2-amine (1 equivalent) in 20 mL of ethanol in a flask.

Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of
ethanol to the flask.
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 Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form
during this time.

» Collect the solid product by filtration.

e Wash the product with cold ethanol and dry to yield the corresponding Schiff base.

Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active
compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3]
[12][14] Derivatives are known to act as inhibitors of various protein kinases, which are critical
targets in cancer therapy.

For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and
functions by inhibiting the BCR-ABL kinase and Src family kinases.[1] This highlights the
potential of novel 2-aminothiazole derivatives, including those of 5-(p-tolyl)thiazol-2-amine, as
candidates for kinase inhibitor development.

The diagram below shows a simplified representation of a signaling pathway that can be
targeted by 2-aminothiazole-based kinase inhibitors.
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Example Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.
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This guide serves as a foundational resource for professionals engaged in chemical research
and drug discovery, providing essential information on the synthesis, reactivity, and potential
applications of 5-(p-tolyl)thiazol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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